molecular formula C12H9FO2S B8712665 Benzene, 1-fluoro-3-(phenylsulfonyl)- CAS No. 40154-94-7

Benzene, 1-fluoro-3-(phenylsulfonyl)-

Cat. No. B8712665
Key on ui cas rn: 40154-94-7
M. Wt: 236.26 g/mol
InChI Key: AWSDRTWHWRRVHR-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

A mixture of 1-fluoro-3-iodobenzene (2.22 g, 10 mmol), sodium phenylsulfinate (2.16 g, 13 mmol), copper (1) trifluoromethylsulfonate-benzene complex (0.15 g, 0.3 mmol), N,N′-dimethylethylenediamine (0.95 g, 1.09 mmol) and dimethyl sulfoxide (20 mL) was heated at 90° C. under nitrogen with stirring for 2 h then at 115° C. for 18 h. Mixture was cooled then partitioned between water (150 mL) and 1:1 Et2O− EtOAc (100 mL) and the organic phase was washed with water (3×100 mL), dried (Na2SO4) and evaporated in vacuo to give a beige solid. Chromatography (SiO2; gradient elution with 0-40% Et2O in petrol) gave the title compound (1.725 g, 73%) as a colourless solid. 1H NMR (CDCl3): 8.02-7.93 (2H, m), 7.81-7.71 (1H, m), 7.71-7.46 (5H, m), 7.28 (1H, m).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
sodium phenylsulfinate
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[C:9]1([S:15]([O-:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Na+].CNCCNC>CS(C)=O>[C:9]1([S:15]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
FC1=CC(=CC=C1)I
Name
sodium phenylsulfinate
Quantity
2.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Name
Quantity
0.95 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 115° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled
CUSTOM
Type
CUSTOM
Details
then partitioned between water (150 mL) and 1:1 Et2O− EtOAc (100 mL)
WASH
Type
WASH
Details
the organic phase was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a beige solid
WASH
Type
WASH
Details
Chromatography (SiO2; gradient elution with 0-40% Et2O in petrol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.725 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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